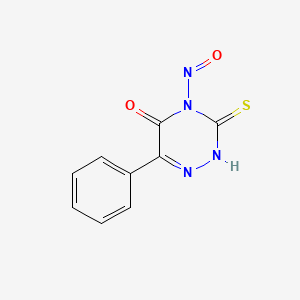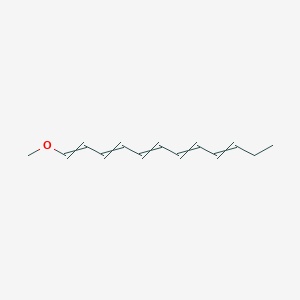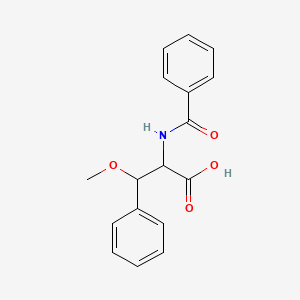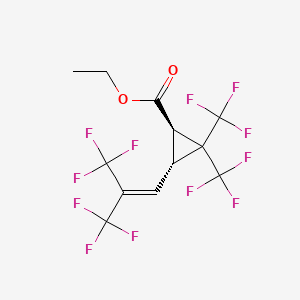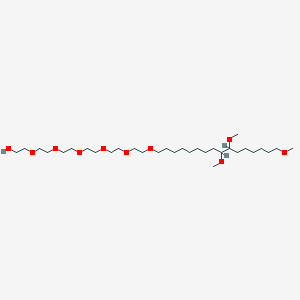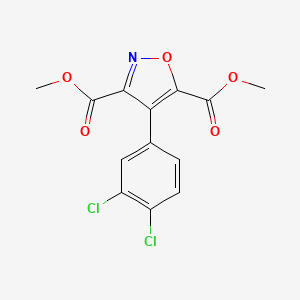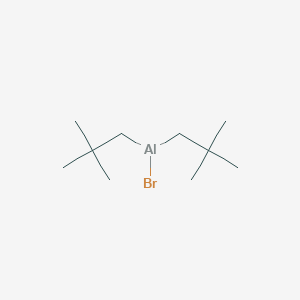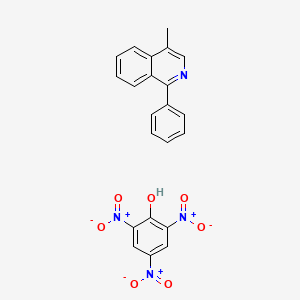
4-Methyl-1-phenylisoquinoline;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring. The specific conditions and reagents used can vary, but common catalysts include Lewis acids such as zinc chloride or aluminum chloride.
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces nitro groups at the 2, 4, and 6 positions on the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale. The process involves the continuous addition of phenol to a nitrating mixture, with strict control of temperature and reaction time to ensure safety and maximize yield. The product is then purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
2,4,6-Trinitrophenol undergoes reactions typical of nitrophenols:
Reduction: Can be reduced to form aminophenols.
Substitution: Undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of Lewis acids or bases as catalysts.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline and aminophenol derivatives.
Substitution: Various substituted isoquinolines and nitrophenols.
Applications De Recherche Scientifique
4-Methyl-1-phenylisoquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of signaling pathways and gene expression.
2,4,6-Trinitrophenol exerts its effects primarily through its strong acidic nature and ability to form complexes with metals. It can disrupt cellular processes by interacting with proteins and nucleic acids, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenol: Similar in structure but with only one nitro group.
3-Nitrophenol: Another isomer with a single nitro group.
4-Nitrophenol: Similar but with a nitro group at the para position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic uncoupler.
Uniqueness
4-Methyl-1-phenylisoquinoline is unique due to its isoquinoline structure, which imparts distinct chemical and biological properties. 2,4,6-Trinitrophenol is unique for its high acidity and explosive nature, making it valuable in both industrial and research applications .
Propriétés
Numéro CAS |
104924-31-4 |
|---|---|
Formule moléculaire |
C22H16N4O7 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
4-methyl-1-phenylisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H13N.C6H3N3O7/c1-12-11-17-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,1H3;1-2,10H |
Clé InChI |
XKQCBXZOPSDNHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C2=CC=CC=C12)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


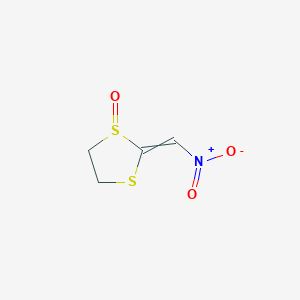
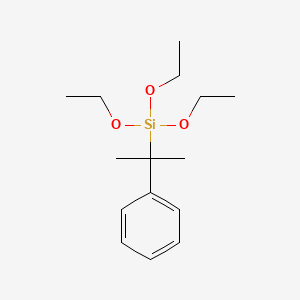
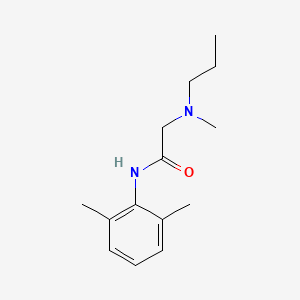
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
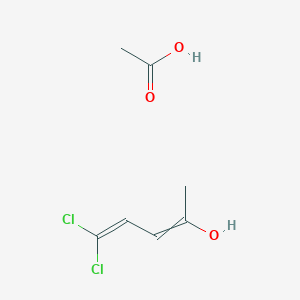
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
